Benzene;copper(1+)
Description
"Benzene;copper(1+)" refers to a coordination complex where a copper(I) ion (Cu⁺) interacts with benzene (C₆H₆) as a ligand. Benzene's resonance-stabilized planar structure (bond length: 1.40 Å) facilitates π-electron donation to metal centers, enhancing complex stability . Copper(I) complexes with aromatic hydrocarbons are often studied for their catalytic and electronic properties, such as in oxidative coupling reactions (e.g., C–H activation) .
Properties
CAS No. |
3220-49-3 |
|---|---|
Molecular Formula |
C6H5Cu |
Molecular Weight |
140.65 g/mol |
IUPAC Name |
benzene;copper(1+) |
InChI |
InChI=1S/C6H5.Cu/c1-2-4-6-5-3-1;/h1-5H;/q-1;+1 |
InChI Key |
MKHQMLKDCBPKBC-UHFFFAOYSA-N |
SMILES |
C1=CC=[C-]C=C1.[Cu+] |
Canonical SMILES |
C1=CC=[C-]C=C1.[Cu+] |
Origin of Product |
United States |
Preparation Methods
Phenylcopper can be synthesized through several methods. One of the earliest methods involves the reaction of phenylmagnesium iodide with copper(I) iodide . Another method, developed by Henry Gilman, involves the transmetallation of phenylmagnesium iodide with copper(I) chloride . Additionally, phenylcopper can be obtained by reacting phenyl lithium with copper(I) bromide in diethyl ether . These methods typically require controlled conditions to ensure the stability and purity of the compound.
Chemical Reactions Analysis
Phenylcopper undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . It reacts with water to form red copper(I) oxide and varying amounts of benzene and biphenyl . Phenylcopper also forms stable complexes with tributylphosphine and triphenylphosphine . When dissolved in dimethyl sulfide, phenylcopper forms dimers and trimers (aggregates of two or three molecules) . These reactions highlight the compound’s versatility and reactivity under different conditions.
Scientific Research Applications
Phenylcopper has numerous applications in scientific research. In chemistry, it is used as a reagent in various organic synthesis reactions, including the formation of carbon-carbon and carbon-heteroatom bonds . In biology and medicine, copper complexes, including phenylcopper, have been studied for their antimicrobial and anticancer properties . The compound’s ability to form stable complexes with other molecules makes it valuable in the development of new drugs and therapeutic agents . In industry, phenylcopper is used in the production of flame retardants and other materials with enhanced thermal and mechanical properties .
Mechanism of Action
The mechanism of action of phenylcopper involves its ability to form stable complexes with various ligands and substrates . In biological systems, copper ions can interact with enzymes and proteins, affecting their function and activity . Copper complexes, including phenylcopper, can generate reactive oxygen species (ROS) that induce oxidative stress and damage to cellular components . This property is particularly useful in antimicrobial and anticancer applications, where the generation of ROS can lead to the destruction of pathogenic cells .
Comparison with Similar Compounds
Structural and Electronic Properties
Table 1: Key Properties of Benzene;copper(1+) and Related Compounds
- Benzene;copper(1+) exhibits exceptional stability due to benzene's delocalized π-electrons, which form strong charge resonance (CR) interactions with Cu⁺. This is evidenced by studies on benzene-toluene clusters, where charge distribution spans multiple aromatic molecules .
- Toluene;copper(1+) shows reduced stability compared to benzene analogs due to methyl group electron-donating effects, which disrupt π-conjugation and alter charge localization .
- Ethylbenzene;copper(1+) and xylene;copper(1+) face steric and electronic challenges, respectively. Ethyl groups hinder coordination, while xylene isomers (ortho, meta, para) exhibit variable charge distribution patterns .
Thermodynamic and Kinetic Behavior
- Hydrogenation Stability : Benzene's thermodynamic stability (36 kcal/mol above expected) translates to robust Cu⁺ complexes. Toluene and xylene complexes are less stable, as substituents reduce resonance stabilization.
- Catalytic Activity : Copper(I)-benzene systems are pivotal in cross-coupling reactions (e.g., C–H activation), outperforming ethylbenzene analogs due to stronger π-backbonding .
Charge Distribution Studies
- In benzene-toluene clusters (e.g., B₁T₂⁺), charge resonance disperses Cu⁺'s positive charge across multiple aromatic rings, mimicking behavior in pure benzene complexes .
- Substituted aromatics like 1,2-dimethoxybenzene (CAS 91-16-7) show altered charge distribution due to electron-rich substituents, reducing Cu⁺ coordination efficiency .
Environmental and Health Implications
- Benzene itself is a known carcinogen (IARC Group 1), but Cu⁺ complexes may mitigate volatility and exposure risks . Substituted analogs (e.g., ethylbenzene) have lower carcinogenicity but higher environmental persistence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
